(3-(Bromomethyl)phenyl)trimethylsilane
Overview
Description
(3-(Bromomethyl)phenyl)trimethylsilane is an organosilicon compound characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further bonded to a trimethylsilane group. This compound is of significant interest in organic synthesis due to its unique reactivity and utility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Bromomethyl)phenyl)trimethylsilane typically involves the bromination of (3-methylphenyl)trimethylsilane. This reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of the methyl group with a bromomethyl group.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient heat and mass transfer, as well as the implementation of stringent safety measures to handle bromine and other hazardous reagents.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in ether solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, and ethers.
Coupling Products: Biaryl compounds or other complex organic molecules.
Reduction Products: (3-Methylphenyl)trimethylsilane.
Scientific Research Applications
(3-(Bromomethyl)phenyl)trimethylsilane is utilized in various fields of scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules.
Material Science: Used in the preparation of silicon-containing polymers and materials with unique properties.
Pharmaceuticals: Employed in the synthesis of bioactive compounds and drug intermediates.
Chemical Biology: Utilized in the development of molecular probes and labeling agents for biological studies.
Mechanism of Action
The mechanism of action of (3-(Bromomethyl)phenyl)trimethylsilane in chemical reactions involves the activation of the bromomethyl group towards nucleophilic attack. The trimethylsilane group provides steric hindrance and electronic effects that influence the reactivity of the compound. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps.
Comparison with Similar Compounds
(4-(Bromomethyl)phenyl)trimethylsilane: Similar structure but with the bromomethyl group at the para position.
(2-(Bromomethyl)phenyl)trimethylsilane: Bromomethyl group at the ortho position.
(3-(Chloromethyl)phenyl)trimethylsilane: Chlorine atom instead of bromine.
Uniqueness: (3-(Bromomethyl)phenyl)trimethylsilane is unique due to the specific positioning of the bromomethyl group, which affects its reactivity and the types of reactions it can undergo. The presence of the trimethylsilane group also imparts distinct steric and electronic properties that differentiate it from other halomethylphenyl compounds.
Properties
IUPAC Name |
[3-(bromomethyl)phenyl]-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrSi/c1-12(2,3)10-6-4-5-9(7-10)8-11/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPGBDZQQANSLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC(=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30503377 | |
Record name | [3-(Bromomethyl)phenyl](trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30503377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17903-44-5 | |
Record name | [3-(Bromomethyl)phenyl](trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30503377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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